molecular formula C20H26N6O2 B12941258 6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione CAS No. 144850-07-7

6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione

Cat. No.: B12941258
CAS No.: 144850-07-7
M. Wt: 382.5 g/mol
InChI Key: VELOGDWFPYLVGG-UHFFFAOYSA-N
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Description

6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is a derivative of benzo[g]phthalazine and is characterized by the presence of dimethylaminoethyl groups attached to the nitrogen atoms at positions 6 and 9 of the benzo[g]phthalazine core. Its complex structure and functional groups make it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[g]phthalazine Core: The initial step involves the synthesis of the benzo[g]phthalazine core through a cyclization reaction of appropriate precursors under controlled conditions.

    Introduction of Dimethylaminoethyl Groups: The next step involves the introduction of dimethylaminoethyl groups at positions 6 and 9 of the benzo[g]phthalazine core. This is achieved through nucleophilic substitution reactions using dimethylaminoethyl chloride or similar reagents.

    Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Large-scale synthesis often requires the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like dimethylaminoethyl chloride and other alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. Its dimethylaminoethyl groups enhance its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Pixantrone: A related compound with similar structural features and biological activities.

    Mitoxantrone: Another anthracenedione derivative with anticancer properties.

    Doxorubicin: A well-known anthracycline antibiotic used in cancer therapy.

Uniqueness

6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione is unique due to its specific substitution pattern and the presence of dimethylaminoethyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with DNA and proteins makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

144850-07-7

Molecular Formula

C20H26N6O2

Molecular Weight

382.5 g/mol

IUPAC Name

6,9-bis[2-(dimethylamino)ethylimino]-2,3-dihydrobenzo[g]phthalazine-5,10-dione

InChI

InChI=1S/C20H26N6O2/c1-25(2)9-7-21-15-5-6-16(22-8-10-26(3)4)18-17(15)19(27)13-11-23-24-12-14(13)20(18)28/h5-6,11-12,23-24H,7-10H2,1-4H3

InChI Key

VELOGDWFPYLVGG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN=C1C=CC(=NCCN(C)C)C2=C1C(=O)C3=CNNC=C3C2=O

Origin of Product

United States

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